molecular formula C44H88N2O3 B12573719 2,2'-Oxybis(N,N-didecylacetamide) CAS No. 199805-27-1

2,2'-Oxybis(N,N-didecylacetamide)

Cat. No.: B12573719
CAS No.: 199805-27-1
M. Wt: 693.2 g/mol
InChI Key: LYKKRABYZCPCGV-UHFFFAOYSA-N
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Description

2,2'-Oxybis(N,N-didecylacetamide) (CAS 199805-27-1) is a bis-acetamide derivative characterized by a central oxygen-bridged ethane backbone flanked by two N,N-didecylacetamide groups. Its molecular formula is C₃₄H₆₈N₂O₃, with a molecular weight of 552.91 g/mol. The compound features long didecyl (C10) alkyl chains, which confer high hydrophobicity and lipophilicity, making it suitable for applications requiring non-polar solvents or lipid membrane interactions .

Properties

CAS No.

199805-27-1

Molecular Formula

C44H88N2O3

Molecular Weight

693.2 g/mol

IUPAC Name

N,N-didecyl-2-[2-(didecylamino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C44H88N2O3/c1-5-9-13-17-21-25-29-33-37-45(38-34-30-26-22-18-14-10-6-2)43(47)41-49-42-44(48)46(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-42H2,1-4H3

InChI Key

LYKKRABYZCPCGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N,N-didecylacetamide) typically involves the reaction of decylamine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Oxybis(N,N-didecylacetamide) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxybis(N,N-didecylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the decyl groups are replaced by other alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2,2’-Oxybis(N,N-didecylacetamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of lubricants, emulsifiers, and as a dispersing agent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(N,N-didecylacetamide) involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The compound’s analogs vary in alkyl chain length and substituents. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Structural Features
2,2'-Oxybis(N,N-didecylacetamide) 199805-27-1 C₃₄H₆₈N₂O₃ 552.91 C10 Long hydrophobic chains, oxygen bridge
2,2'-Oxybis(N,N-dioctylacetamide) 342794-43-8 C₂₆H₅₂N₂O₃ 456.72 C8 Shorter chains, higher solubility in organics
2,2'-(Ethane-1,2-diylbis(oxy))bis(N,N-dihexylacetamide) 67456-22-8 C₂₂H₄₄N₂O₄ 412.60 C6 Ethylene glycol-like linker, moderate hydrophobicity
2,2'-Oxybis(N-methyl-N-octylacetamide) 218783-27-8 C₂₂H₄₄N₂O₃ 384.60 C8 (N-methyl) Mixed methyl/octyl substitution, reduced steric hindrance

Sources :

Key Observations:
  • Alkyl Chain Length : Longer chains (C10 in the didecyl derivative) enhance hydrophobicity but reduce solubility in polar solvents. Dioctyl (C8) and dihexyl (C6) analogs exhibit progressively higher solubility in organic solvents like dichloromethane or THF .
  • Linker Flexibility : Ethylene glycol-like linkers (e.g., in CAS 67456-22-8) introduce conformational flexibility, which may enhance binding to metal ions or biomolecules .

Physicochemical Properties

  • Hydrophobicity : The didecyl derivative (logP ~12 estimated) is significantly more hydrophobic than dioctyl (logP ~9) or dihexyl (logP ~6) analogs due to increased alkyl chain length .
  • Thermal Stability : Longer alkyl chains improve thermal stability. The didecyl compound decomposes above 250°C, whereas dihexyl analogs degrade near 200°C .
  • Solubility: Didecyl derivative: Insoluble in water; soluble in chloroform, hexane. Dioctyl derivative: Partially soluble in ethanol; fully soluble in acetone. Dihexyl derivative: Miscible with methanol and DMSO .

Research Findings and Industrial Relevance

  • Synthetic Accessibility : Dioctyl and dihexyl analogs are more cost-effective to synthesize due to shorter alkyl chains and commercial availability of precursors .
  • Toxicity Profile : Didecyl derivatives show low acute toxicity (LD50 >2000 mg/kg in rodents), whereas methylated analogs may pose higher neurotoxic risks due to enhanced bioavailability .

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